molecular formula C19H26N2O8 B13388425 O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate

Cat. No.: B13388425
M. Wt: 410.4 g/mol
InChI Key: PHQSQVFTGWZWKF-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl-L-aspartic acid 1-tert-butyl ester 4-nitrophenyl ester: (Boc-Asp(OtBu)-ONp) is a derivative of aspartic acid, commonly used in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl ester on the side chain carboxyl group. The nitrophenyl ester group is a reactive moiety that facilitates peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(OtBu)-ONp typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is then esterified with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. Finally, the nitrophenyl ester is introduced by reacting the protected aspartic acid derivative with 4-nitrophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods: Industrial production of Boc-Asp(OtBu)-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-Asp(OtBu)-ONp primarily undergoes nucleophilic substitution reactions due to the presence of the nitrophenyl ester group. This group is highly reactive towards nucleophiles, facilitating the formation of peptide bonds.

Common Reagents and Conditions:

Major Products: The major products formed from reactions with Boc-Asp(OtBu)-ONp are peptides, where the aspartic acid derivative is incorporated into the growing peptide chain .

Scientific Research Applications

Chemistry: Boc-Asp(OtBu)-ONp is widely used in solid-phase peptide synthesis (SPPS) to introduce aspartic acid residues into peptides. Its reactivity and stability make it a valuable reagent in the synthesis of complex peptides and proteins .

Biology and Medicine: In biological research, Boc-Asp(OtBu)-ONp is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, Boc-Asp(OtBu)-ONp is used in the synthesis of peptide drugs and diagnostic agents. Its use in SPPS allows for the efficient production of high-purity peptides on an industrial scale .

Mechanism of Action

The mechanism of action of Boc-Asp(OtBu)-ONp involves the activation of the nitrophenyl ester group, which facilitates nucleophilic attack by amines. This results in the formation of a peptide bond, incorporating the aspartic acid derivative into the peptide chain. The Boc and tert-butyl protecting groups are later removed under acidic conditions to yield the final peptide product .

Comparison with Similar Compounds

Uniqueness: Boc-Asp(OtBu)-ONp is unique due to the presence of the nitrophenyl ester group, which provides high reactivity towards nucleophiles, making it particularly useful in peptide synthesis. The combination of Boc and tert-butyl protecting groups ensures stability and ease of handling during synthesis .

Properties

IUPAC Name

4-O-tert-butyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQSQVFTGWZWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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